

Commercial Suppliers and Research Applications of 2-Methyl-3-oxopentanoic Acid

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Compound of Interest

Compound Name: 2-Methyl-3-oxopentanoic acid

Cat. No.: B085268

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers for **2-Methyl-3-oxopentanoic acid**, a key intermediate in branched-chain amino acid metabolism. It also includes detailed application notes and experimental protocols for its use in research, with a focus on its role in metabolic studies and in the context of metabolic disorders such as Maple Syrup Urine Disease (MSUD).

Commercial Availability

2-Methyl-3-oxopentanoic acid (CAS No. 14925-93-0) and its ester derivatives are available from a variety of chemical suppliers catering to the research and development market. Purity levels and quantities may vary, so it is advisable to request certificates of analysis from suppliers.

Supplier	Product Name	CAS Number	Additional Notes
Smolecule	2-Methyl-3-oxopentanoic acid	14925-93-0	Also known as 3-Methyl-2-oxovaleric acid.
Benchchem	2-Methyl-3-oxopentanoic acid	14925-93-0	Also known as (S)-3-methyl-2-oxopentanoate or α -keto- β -methylvaleric acid (KMV).
Anax Laboratories	2-methyl-3-oxopentanoic acid	14925-93-0	Purity of 98% is specified.
Simson Pharma Limited	2-methyl-3-oxopentanoic acid ethyl ester	759-66-0	Ethyl ester derivative.
CymitQuimica	2-Methyl-3-oxopentanoic Acid Methyl Ester	17422-12-7	Methyl ester derivative; intermediate in the synthesis of (+)-R-aureothin.[1]
ChemicalBook	2-methyl-3-oxopentanoic acid	14925-93-0	General chemical supplier.
Crescent Chemical Company	2-METHYL-3-OXOPENTANOIC ACID M	-	Further details on the specific salt or ester form should be requested.

Application Notes

2-Methyl-3-oxopentanoic acid is a crucial keto acid that serves as an intermediate in the catabolism of the essential branched-chain amino acid (BCAA), isoleucine.[2] Its accumulation is a key pathological marker in certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[3][4] Researchers can utilize this compound for a variety of in vitro and in vivo studies.

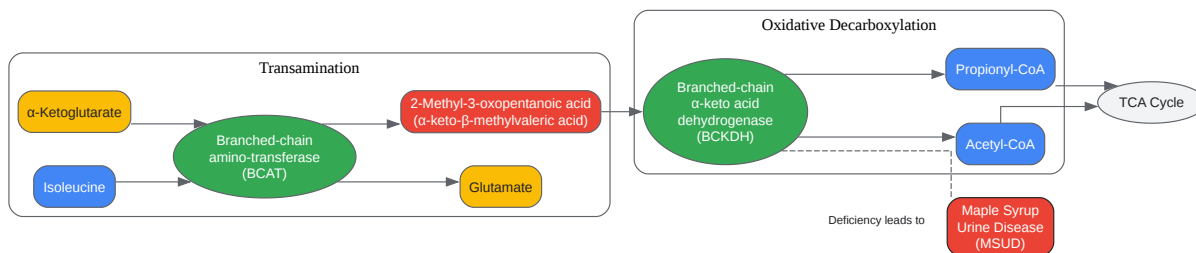
Key Research Applications:

- **Metabolic Pathway Analysis:** As a direct metabolite of isoleucine, it can be used as a standard in metabolomic studies to quantify fluxes through the BCAA catabolic pathway.
- **Enzyme Kinetics:** It serves as a substrate for the branched-chain α -keto acid dehydrogenase (BCKDH) complex, the enzyme deficient in MSUD.[5] Studies on BCKDH kinetics and inhibition can be performed using this keto acid.
- **Cellular Toxicology Studies:** Elevated levels of **2-Methyl-3-oxopentanoic acid** and other branched-chain keto acids are known to be neurotoxic.[4] This compound can be used in cell culture models, particularly with neuronal cells, to investigate the mechanisms of this toxicity, including its effects on mitochondrial function and the induction of oxidative stress.
- **Drug Discovery:** For researchers developing therapies for MSUD, **2-Methyl-3-oxopentanoic acid** can be used in screening assays to identify compounds that promote its metabolism or mitigate its toxic effects.

Signaling and Metabolic Pathways

Isoleucine Catabolism and the Role of **2-Methyl-3-oxopentanoic Acid**

The breakdown of isoleucine begins with a transamination reaction to form **2-Methyl-3-oxopentanoic acid**. This keto acid is then oxidatively decarboxylated by the BCKDH complex. A deficiency in this enzyme complex leads to the accumulation of **2-Methyl-3-oxopentanoic acid** and other BCAAs, resulting in the pathophysiology of MSUD.



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Caption: Isoleucine catabolism pathway.

Experimental Protocols

1. Analysis of **2-Methyl-3-oxopentanoic Acid** in Biological Samples by HPLC-Q-TOF/MS

This protocol is adapted from a method for the determination of branched-chain keto acids in serum and muscle.[6]

Objective: To quantify the concentration of **2-Methyl-3-oxopentanoic acid** in biological samples.

Materials:

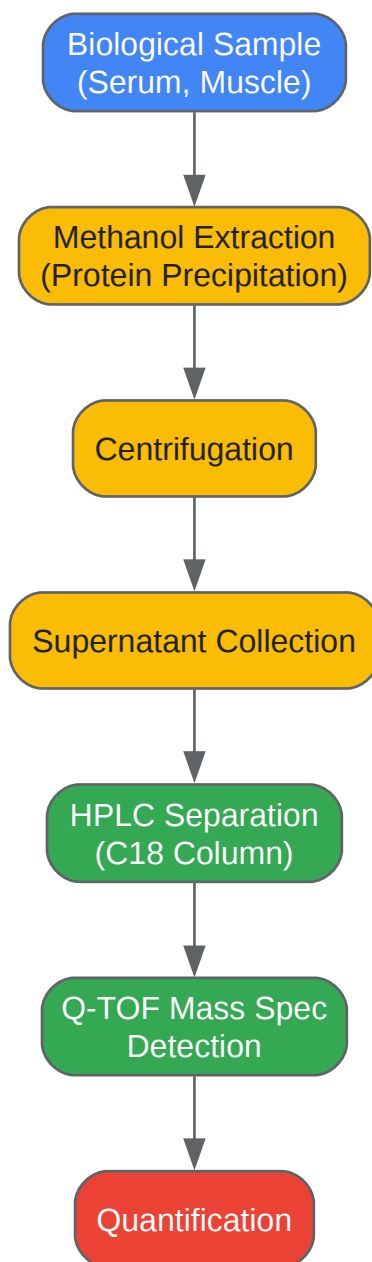
- **2-Methyl-3-oxopentanoic acid** standard
- Methanol
- Ammonium acetate
- Acetonitrile

- Eclipse Plus C18 column (1.8 μm) or equivalent
- HPLC system coupled with a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

Procedure:

- Sample Preparation (Serum/Muscle):
 - Homogenize muscle tissue.
 - Extract the sample with methanol to precipitate proteins.
 - Centrifuge to pellet the precipitated protein and collect the supernatant.
- Chromatographic Separation:
 - Inject the supernatant onto the C18 column.
 - Use a mobile phase gradient of 10 mmol/L ammonium acetate in water and acetonitrile.
 - The separation should be optimized to achieve baseline resolution of **2-Methyl-3-oxopentanoic acid** from other keto acids. A typical run time is within 10 minutes.[\[6\]](#)
- Mass Spectrometric Detection:
 - Utilize the Q-TOF mass spectrometer in negative ion mode for detection.
 - Monitor for the specific mass-to-charge ratio (m/z) of deprotonated **2-Methyl-3-oxopentanoic acid**.
- Quantification:
 - Generate a standard curve using known concentrations of the **2-Methyl-3-oxopentanoic acid** standard.
 - Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Expected Results: This method allows for the sensitive and specific quantification of **2-Methyl-3-oxopentanoic acid** in biological matrices, with limits of quantitation typically in the low micromolar to nanomolar range.[6]



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Caption: Workflow for HPLC-Q-TOF/MS analysis.

2. In Vitro Assay for Mitochondrial Dysfunction Induced by **2-Methyl-3-oxopentanoic Acid**

This protocol provides a general framework for assessing the impact of **2-Methyl-3-oxopentanoic acid** on mitochondrial respiration in cultured cells, such as neuronal cell lines, which are relevant to the neurotoxic effects seen in MSUD.

Objective: To determine if **2-Methyl-3-oxopentanoic acid** impairs mitochondrial respiration.

Materials:

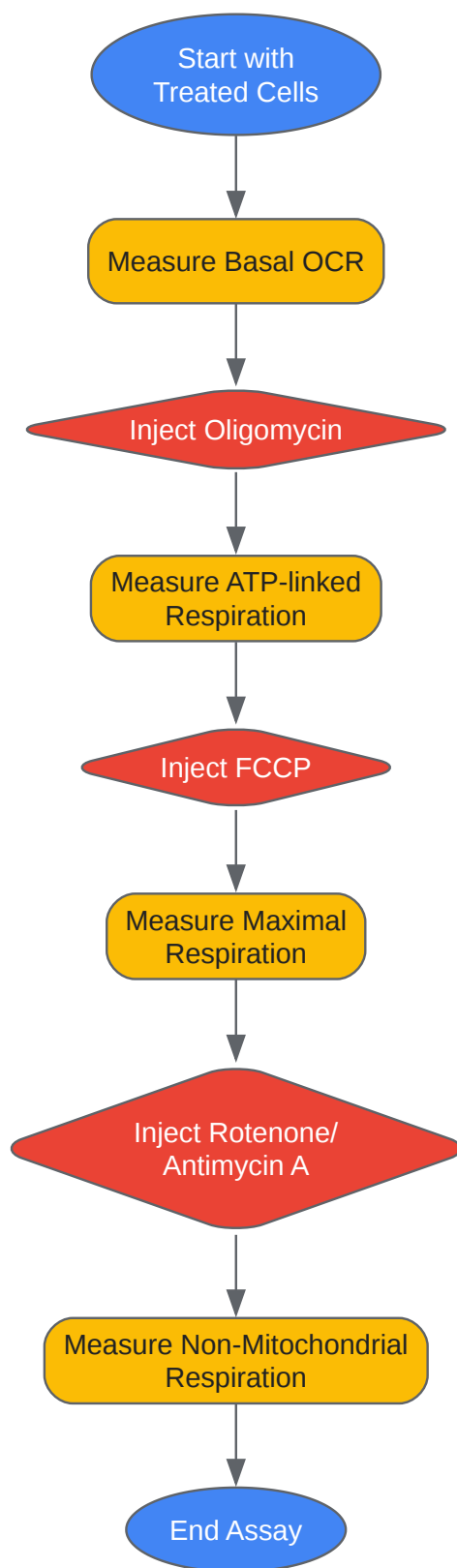
- Cultured neuronal cells (e.g., SH-SY5Y)
- **2-Methyl-3-oxopentanoic acid**
- Seahorse XF Analyzer or similar instrument for measuring oxygen consumption rate (OCR)
- Assay medium (e.g., DMEM with specific substrates like glucose, pyruvate, and glutamine)
- Mitochondrial stress test kit containing oligomycin, FCCP, and rotenone/antimycin A.

Procedure:

- Cell Culture and Treatment:
 - Plate neuronal cells in a Seahorse XF cell culture microplate.
 - Allow cells to adhere and grow to the desired confluency.
 - Treat the cells with varying concentrations of **2-Methyl-3-oxopentanoic acid** for a predetermined time (e.g., 24 hours). Include an untreated control group.
- Mitochondrial Respiration Assay:
 - Wash the cells and replace the culture medium with the assay medium.
 - Place the cell culture plate in a non-CO2 incubator to equilibrate before the assay.
 - Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples respiration), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).

- The instrument will measure the oxygen consumption rate (OCR) at baseline and after each injection.
- Data Analysis:
 - Calculate key parameters of mitochondrial function:
 - Basal Respiration: The initial OCR before any injections.
 - ATP-linked Respiration: The decrease in OCR after oligomycin injection.
 - Maximal Respiration: The OCR after FCCP injection.
 - Spare Respiratory Capacity: The difference between maximal and basal respiration.
 - Non-mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.
 - Compare these parameters between the control and **2-Methyl-3-oxopentanoic acid**-treated groups.

Expected Results: A decrease in basal respiration, ATP-linked respiration, and maximal respiration in cells treated with **2-Methyl-3-oxopentanoic acid** would indicate mitochondrial dysfunction.^[7]



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Caption: Mitochondrial stress test workflow.

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